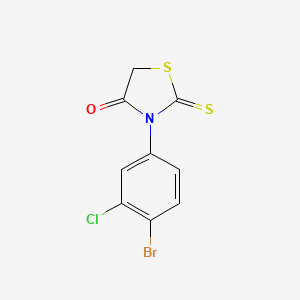

Rhodanine, 3-(4-bromo-3-chlorophenyl)-

Description

Historical Context and Pharmacological Significance of Rhodanine (B49660) Derivatives

The story of rhodanine, a five-membered heterocyclic compound containing a thiazolidine (B150603) core, began with its discovery in 1877 by Marceli Nencki. nih.gov Initially explored for its chemical properties, the rhodanine scaffold has since become a cornerstone in medicinal chemistry. mdpi.comekb.eg This is largely due to the wide array of biological activities exhibited by its derivatives. researchgate.netnih.gov The versatility of the rhodanine ring allows for chemical modifications at several positions, leading to a vast library of compounds with diverse pharmacological profiles. mdpi.comekb.eg

The clinical approval of Epalrestat, a rhodanine-containing drug used for the treatment of diabetic neuropathy, marked a significant milestone, underscoring the therapeutic potential of this scaffold. researchgate.net Rhodanine derivatives have been extensively investigated and have shown a broad spectrum of activities, including:

Anticancer: Many rhodanine derivatives have demonstrated potent activity against various cancer cell lines. researchgate.netnih.gov They can induce apoptosis and are considered promising candidates for the development of new anticancer drugs. nih.gov

Antimicrobial: The scaffold has been a fruitful source of compounds with antibacterial and antifungal properties. mdpi.comresearchgate.net

Antiviral: Researchers have identified rhodanine derivatives with activity against viruses such as HIV and hepatitis C virus. researchgate.net

Antidiabetic: Beyond Epalrestat, other rhodanine derivatives have been explored for their potential in managing diabetes and its complications. researchgate.netnih.gov

Anti-inflammatory: Certain derivatives have exhibited anti-inflammatory effects, suggesting their potential use in treating inflammatory diseases. researchgate.net

This wide range of activities has established the rhodanine core as a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comnih.gov

Structural Overview and Research Context of 3-Substituted Rhodanines

The rhodanine molecule is characterized by a thiazolidin-4-one ring with a thione group at the C2 position. nih.gov Its structure offers multiple points for chemical modification, with the nitrogen atom at position 3 (N-3) and the active methylene (B1212753) group at position 5 (C-5) being the most common sites for derivatization. researchgate.net

| Figure 1: Basic Rhodanine Structure |

|

The image depicts the foundational structure of the rhodanine molecule, highlighting the key positions for chemical modification.

Substitutions at the N-3 position are of particular interest as they significantly influence the molecule's physicochemical properties and biological activity. Introducing different aryl or alkyl groups at this position can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the N-3 position can dramatically impact the potency and selectivity of the rhodanine derivative. For instance, the introduction of aromatic rings, sometimes with various substituents, has been a common strategy in the design of rhodanine-based inhibitors for a range of enzymes. Research has demonstrated that even small changes to the substituent at the N-3 position can lead to significant differences in biological outcomes. This makes the exploration of novel 3-substituted rhodanines a continuing focus for medicinal chemists aiming to develop new and effective therapeutic agents.

Introduction to "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" as a Specific Research Subject

"Rhodanine, 3-(4-bromo-3-chlorophenyl)-" is a specific derivative of the rhodanine scaffold. Its chemical structure is defined by the attachment of a 4-bromo-3-chlorophenyl group to the nitrogen atom at the N-3 position of the rhodanine ring.

| Property | Value |

| Molecular Formula | C₉H₅BrClNOS₂ |

| IUPAC Name | 3-(4-bromo-3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one |

| Monoisotopic Mass | 319.86 g/mol |

This interactive table provides key chemical identifiers for Rhodanine, 3-(4-bromo-3-chlorophenyl)-.

The presence of halogen atoms—bromine and chlorine—on the phenyl ring is a notable feature of this molecule. Halogens are often incorporated into drug candidates to modulate their metabolic stability, membrane permeability, and binding affinity to target proteins. The specific substitution pattern on the phenyl ring (bromo at position 4 and chloro at position 3) creates a distinct electronic and steric profile that could influence its biological activity. While extensive research has been conducted on a wide variety of rhodanine derivatives, specific and detailed research findings on the synthesis, biological evaluation, and therapeutic potential of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" are not widely documented in publicly available scientific literature. However, its structure suggests it belongs to a class of compounds with significant potential for biological activity, warranting further investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17918-04-6 |

|---|---|

Molecular Formula |

C9H5BrClNOS2 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

3-(4-bromo-3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H5BrClNOS2/c10-6-2-1-5(3-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |

InChI Key |

YIXRQTBANVRSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Core Rhodanine (B49660) Synthesis Approaches

The fundamental rhodanine structure is a versatile scaffold in medicinal chemistry, and its synthesis has been a subject of extensive research. nih.gov Various methods have been developed to construct this heterocyclic ring, ranging from classical condensation reactions to modern green chemistry protocols.

Conventional Multistep Synthetic Routes

Traditional methods for synthesizing the rhodanine core often involve multistep sequences. A common and long-established route involves the reaction of an amine with carbon disulfide, followed by reaction with an α-haloacetic acid, typically chloroacetic acid. For instance, the synthesis of rhodanine-3-acetic acid can be achieved via a one-pot reaction involving primary amines, carbon disulfide, and a chloroacetic acid sodium salt in the presence of ammonium (B1175870) hydroxide. researchgate.net Another conventional approach involves the reaction of methyl isothiocyanate with ethyl mercaptoacetate (B1236969) to form methylrhodanine, which can then be further modified. scribd.com These routes, while effective, can sometimes require harsh reaction conditions, extended reaction times, and the use of volatile organic solvents. tandfonline.com

Green Chemistry and Catalyst-Free Protocols

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for rhodanine synthesis. scirp.org These "green" approaches aim to minimize waste, avoid toxic solvents, and reduce energy consumption. ias.ac.in

Several catalyst-free methods have been successfully developed. One such protocol describes a three-component reaction of primary amines, carbon disulfide, and acetylenic esters (like dialkyl acetylenedicarboxylates) in water at room temperature, which proceeds under neutral conditions to afford rhodanine derivatives. researchgate.net The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, inexpensive, and abundant. ias.ac.in Another efficient, catalyst-free synthesis involves reacting N,N-disubstituted thioureas with dialkyl acetylene (B1199291) dicarboxylates at room temperature, resulting in excellent yields. researchgate.net

Ultrasound irradiation has also been employed as a green technique to accelerate the synthesis of rhodanines. A rapid, high-yielding, catalyst-free method utilizes ultrasound to mediate a three-component reaction in water, with the product conveniently isolated by simple filtration. scilit.comju.edu.sa Similarly, polyethylene (B3416737) glycol (PEG) has been used as an environmentally benign solvent for catalyst-free syntheses, such as in the reaction of rhodanines with aldonitrones at elevated temperatures. tandfonline.comnih.gov

Table 1: Comparison of Green Synthetic Protocols for Rhodanine Derivatives

| Method | Key Features | Reactants | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|---|

| Aqueous Aldol-Thia-Michael Protocol | Tandem reaction | Rhodanine derivatives, Aldehydes | Aqueous Diethylamine | Not specified | Simple operation, high yields (82-96%), easy product separation | rsc.org |

| Ultrasound-Assisted Synthesis | Catalyst-free, rapid | Amines, Carbon Disulfide, Dialkyl Acetylenedicarboxylate | Water | Ultrasonic irradiation | High yields, straightforward isolation | scilit.com |

| PEG-Mediated Synthesis | Catalyst-free | Rhodanine, Aldonitrones | Polyethylene Glycol (PEG) | 80°C | Simple procedure, high yields | nih.gov |

| Sulfoxonium Ylide Reaction | Catalyst- and additive-free | Amines, CS₂, α-ester sulfoxonium ylides | Methanol | Not specified | Facile, simple operational procedure | rsc.org |

Cyclization Reactions involving Thioureas and Thioglycolic Acid

A direct and atom-economical approach to the rhodanine skeleton involves the cyclization reaction between thioureas and thioglycolic acid. thieme-connect.combohrium.com This method can be used to prepare not only the basic rhodanine skeleton but also N-aryl rhodanines directly in a single step. isfcppharmaspire.comisfcppharmaspire.com The reaction is typically catalyzed by a protic acid, such as hydrochloric acid, and is conducted by heating the reactants in a solvent like toluene. thieme-connect.com This strategy is considered straightforward, efficient, and convenient, often resulting in good yields. bohrium.com The reactivity of the two substituents on the thiourea (B124793) intermediate can influence the regioselectivity of the cyclization process. nih.gov

Synthetic Pathways for N-3 Aryl Substitution

The introduction of an aryl group at the N-3 position of the rhodanine ring is a critical step in the synthesis of compounds like 3-(4-bromo-3-chlorophenyl)rhodanine. This substitution significantly influences the molecule's biological activity. mazums.ac.ir

Introduction of Substituted Phenyl Moieties

Various methods exist for creating the N-aryl bond in N-3 substituted rhodanines. One of the most direct methods, as mentioned previously, is the one-step reaction of an N-aryl-substituted thiourea with thioglycolic acid. thieme-connect.comisfcppharmaspire.com This approach directly incorporates the desired aryl group into the rhodanine structure during the ring-forming step.

Another powerful strategy is the multi-component reaction (MCR). An efficient, base-assisted, one-pot coupling and cyclization process has been developed that utilizes a primary amine (such as a substituted aniline), carbon disulfide, and a third component like methyl (2-chloroacetyl)carbamate to generate N-substituted rhodanines in excellent yields. nih.govsemanticscholar.org Such MCRs are highly valued for their efficiency and ability to tolerate a broad range of functional groups on the primary amine, allowing for the introduction of diverse substituted phenyl moieties. nih.gov

Table 2: Methodologies for N-3 Aryl Substitution

| Method | Starting Materials | Catalyst/Reagent | Key Characteristics | Reference |

|---|---|---|---|---|

| One-Step Cyclization | N-aryl thioureas, Thioglycolic acid | Protic acid (e.g., HCl) | Direct, one-step synthesis of N-aryl rhodanines. | thieme-connect.combohrium.com |

| Base-Assisted One-Pot MCR | Primary amine (aniline), Carbon disulfide, Methyl (2-chloroacetyl)carbamate | Base | Efficient coupling and continuous cyclization; tolerates various functional groups. | nih.gov |

| Three-Component Reaction | Carbon disulfide, Amines, Dialkyl acetylenedicarboxylate | None (Catalyst-free) | Can be performed in green solvents like PEG or water. | tandfonline.comresearchgate.net |

Specific Routes for Halogenated Aryl Introduction

The synthesis of 3-(4-bromo-3-chlorophenyl)rhodanine requires the specific introduction of the di-halogenated phenyl group. The general methods for N-3 aryl substitution are applicable here, using 4-bromo-3-chloroaniline (B1265746) as the primary amine starting material. For example, reacting 4-bromo-3-chloroaniline with an isothiocyanate and subsequently with an α-haloacetyl halide could yield the target compound. nih.gov

The synthesis of a related compound, Ponesimod, which also features a halogenated phenyl group on a thiazolidinone ring, provides insight into a potential synthetic route. This synthesis involved reacting propylamine (B44156) with o-tolyl isothiocyanate and 2-bromoacetyl bromide to form the core ring, followed by subsequent reactions to attach the substituted phenyl group. nih.gov A similar strategy could be adapted, starting with 4-bromo-3-chlorophenyl isothiocyanate or 4-bromo-3-chloroaniline to build the rhodanine scaffold with the desired N-3 substituent already in place.

Furthermore, regioselective ortho-halogenation of N-aryl amides represents an advanced strategy that could be employed to introduce halogens at specific positions on the phenyl ring after its attachment to the rhodanine nitrogen, although direct use of the pre-halogenated aniline (B41778) is more common. nih.gov

Further Functionalization at C-5 Position for "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" Analogues

The methylene (B1212753) group at the C-5 position of the rhodanine ring is highly reactive due to its location between two activating carbonyl and thiocarbonyl groups. This reactivity is harnessed to introduce a wide array of substituents, thereby modulating the electronic, steric, and lipophilic properties of the molecule.

Knoevenagel Condensation for Arylidene Formation

The Knoevenagel condensation is the most prevalent method for introducing an arylidene moiety at the C-5 position of rhodanine derivatives. researchgate.netnih.govnih.gov This reaction involves the condensation of the active methylene group of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" with a variety of aromatic or heteroaromatic aldehydes in the presence of a basic catalyst. researchgate.net The resulting 5-arylidene derivatives extend the conjugation of the rhodanine system and introduce diverse functionalities based on the substituents present on the aldehyde.

The reaction is typically carried out under various conditions, often employing weak bases such as sodium acetate (B1210297) in a solvent like glacial acetic acid, or piperidine (B6355638) in ethanol. mdpi.com Microwave-assisted organic synthesis has also been effectively utilized to accelerate this transformation, often leading to shorter reaction times and improved yields. researchgate.net Furthermore, green chemistry approaches have been developed, including catalyst-free reactions in environmentally benign solvents like polyethylene glycol (PEG) at elevated temperatures. nih.gov

A general synthetic scheme for the Knoevenagel condensation of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" with a representative aromatic aldehyde is depicted below:

Scheme 1: General Knoevenagel Condensation Reaction

The selection of the aldehyde is a critical aspect of this strategy, as it directly dictates the nature of the C-5 substituent. A wide range of commercially available and synthetically accessible aldehydes have been used in similar rhodanine condensations, including those bearing electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, halo).

Below is a table summarizing representative examples of aldehydes that can be used in the Knoevenagel condensation with "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" based on general rhodanine chemistry.

| Aldehyde Reactant | Resulting C-5 Substituent (Arylidene Group) | Potential Reaction Conditions |

| Benzaldehyde | Benzylidene | Sodium Acetate, Acetic Acid, Reflux |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Piperidine, Ethanol, Reflux |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | n-Propylamine, Microwave, 80°C |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Catalyst-free, PEG, 80°C |

| 2-Hydroxybenzaldehyde | 2-Hydroxybenzylidene | Sodium Acetate, Acetic Acid, Reflux |

Exploration of Diverse C-5 Substituents

Beyond the formation of arylidene derivatives, the C-5 position of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" is amenable to the introduction of other functional groups, further expanding the structural diversity of its analogues. These modifications can alter the planarity, polarity, and hydrogen bonding capabilities of the molecule.

One common strategy involves the reaction with other carbonyl-containing compounds, such as ketones or isatins, leading to the formation of different exocyclic double bond systems. nih.gov Additionally, the active methylene group can participate in multicomponent reactions, allowing for the construction of more complex C-5 substituents in a single synthetic step.

Furthermore, the exocyclic double bond of the 5-arylidene derivatives can serve as a handle for subsequent chemical transformations. For instance, reduction of the double bond can lead to 5-arylmethyl derivatives, introducing a flexible linker and a saturated carbon at the C-5 position.

The exploration of diverse C-5 substituents is crucial for fine-tuning the biological activity of rhodanine-based compounds. The following table illustrates the potential for introducing varied functionalities at this position.

| Reagent/Reaction Type | Resulting C-5 Substituent | Synthetic Utility |

| Substituted Ketones | Substituted Alkylidene | Introduction of non-aromatic, branched substituents |

| Isatin Derivatives | 2-Oxoindolin-3-ylidene | Access to spirocyclic and fused ring systems |

| Multicomponent Reactions (e.g., with cyano-containing reagents) | Complex, highly functionalized moieties | Rapid generation of molecular complexity |

| Reduction of Arylidene | Arylmethyl | Introduction of flexibility and sp3 character |

The synthetic accessibility of a wide range of C-5 functionalized analogues of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" underscores the versatility of the rhodanine scaffold in medicinal chemistry and drug discovery programs.

Structure Activity Relationship Sar Investigations

Influence of N-3 Phenyl Ring Substitution on Biological Activity

The substituent at the N-3 position of the rhodanine (B49660) core plays a significant role in modulating the pharmacological profile of the resulting compounds. The introduction of an aryl group at this position is a common strategy, and its electronic and steric properties are critical determinants of biological efficacy.

The incorporation of halogen atoms, such as chlorine and bromine, into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of the N-3 phenyl ring of rhodanine, the specific placement of these halogens is critical.

The 3-(4-bromo-3-chlorophenyl) substitution pattern introduces two halogen atoms onto the phenyl ring. Research on related compounds has shown that electron-withdrawing substituents at the para-position (position 4) of a phenyl ring can enhance cytotoxic activity. nih.gov In the specified compound, this position is occupied by a bromine atom. The presence of a chlorine atom at the meta-position (position 3) further modifies the electronic landscape of the ring. Studies on other rhodanine derivatives have demonstrated that a 2-chlorophenyl group at the N-3 position contributed to significant anticancer activity; substitution with non-halogenated groups like cyclohexyl or benzyl (B1604629) led to a decrease in potency, highlighting the favorable role of aryl halogenation. nih.gov The dual halogenation in the 3-(4-bromo-3-chlorophenyl) moiety is thus hypothesized to be a key contributor to its biological activity profile, leveraging the combined electronic effects of both bromine and chlorine at strategic positions.

The biological activity of rhodanine derivatives is governed by a subtle interplay of electronic and steric factors. researchgate.net Both bromine and chlorine are electronegative atoms that act as electron-withdrawing groups through induction, while also possessing some electron-donating resonance effects. This dual nature allows them to modulate the electron density of the phenyl ring, which can be crucial for interactions with biological targets, such as the amino acid residues within a protein's binding pocket. nih.gov

The electronic effect of substituents has been found to be a predominant factor controlling the reactivity and biological interactions of molecules. rsc.org The combined electron-withdrawing nature of the 4-bromo and 3-chloro substituents decreases the electron density of the N-3 phenyl ring, potentially influencing its orientation and binding affinity.

Steric properties, such as the size and shape of the substituents, also play a vital role. The bromine atom is larger than the chlorine atom, and their placement at the para and meta positions, respectively, creates a specific three-dimensional profile. Studies on related heterocyclic compounds have shown that bulky, hydrophobic substituents can enhance cytotoxic activity, suggesting that the steric bulk of the bromo- and chloro- groups may contribute positively to the molecule's efficacy by promoting favorable hydrophobic interactions within the target's binding site. nih.gov

Contribution of the Rhodanine Core to Pharmacological Efficacy

The rhodanine ring system is not merely a passive scaffold but an active contributor to the pharmacological efficacy of its derivatives. It is considered a "privileged" structure in drug discovery due to its ability to interact with a diverse range of protein targets, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.netnih.govnih.govresearchgate.net

The rhodanine core contains several key functional groups: a thioamide, a ketone, and an active methylene (B1212753) group at the C-5 position. These features allow it to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. The structural rigidity and planarity of the rhodanine ring provide a defined orientation for its substituents, facilitating precise interactions with target binding sites. Its versatility for chemical modification, particularly at the N-3 and C-5 positions, allows for the systematic optimization of its biological activity, making it a foundational element in the design of new therapeutic agents. researchgate.netnih.gov

SAR of C-5 Modifications in Substituted Rhodanine Analogues

The C-5 position of the rhodanine ring is a critical hotspot for structural modification and is highly influential in determining the compound's biological activity. This position is typically functionalized via Knoevenagel condensation to introduce an arylidene or a related moiety, which often extends into a binding pocket of the target enzyme or receptor. researchgate.net

SAR studies have consistently shown that the nature of the C-5 substituent dramatically impacts potency and selectivity. For instance, in the development of inhibitors for the phosphatase of regenerating liver (PRL-3), a rhodanine derivative with a benzylidene group at the C-5 position was found to be more potent than its analogue with a naphthylidene group, indicating that the size and electronics of the aryl ring at this position are key for activity. nih.gov Similarly, research into antibacterial rhodanine derivatives revealed that hydrophobic, electron-withdrawing substituents on the C-5 arylidene group tended to increase activity against Gram-positive bacteria. nih.gov

The table below illustrates the impact of C-5 modifications on the anticancer activity of certain rhodanine derivatives.

| Compound | C-5 Substituent | N-3 Substituent | Activity |

| Compound A | 4-Methoxybenzylidene | Quinazoline acetamide | 82.5% inhibition of MCF-7 growth |

| Compound B | (unsubstituted) | Quinazoline acetamide | 64.4% inhibition of MCF-7 growth |

| Compound C | Cinnamoyl | 2-Chlorophenyl | 81% inhibition of MCF-7 growth |

| Compound D | Cinnamoyl | Cyclohexyl | 77% inhibition of MCF-7 growth |

| Compound E | Cinnamoyl | Benzyl | 71% inhibition of MCF-7 growth |

| Data synthesized from research findings. nih.gov |

These findings underscore that modifications at the C-5 position are a powerful tool for tuning the pharmacological properties of rhodanine analogues.

Challenges in Establishing Comprehensive SAR Profiles for Rhodanine Derivatives

Despite extensive research, establishing a single, comprehensive SAR profile for all rhodanine derivatives remains a significant challenge. This difficulty arises from several key factors:

Target Diversity : Rhodanine derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antiviral, and antidiabetic properties. researchgate.netresearchgate.net These different activities stem from interactions with a wide array of distinct biological targets, from bacterial enzymes to human protein kinases. nih.govnih.gov An SAR profile established for an anticancer agent targeting a specific kinase is unlikely to be applicable to an antibacterial agent targeting cell wall synthesis.

Varied Mechanisms of Action : The mechanisms through which rhodanine derivatives exert their effects are diverse. For example, their anticancer properties have been attributed to the modulation of Bcl-2 family proteins, inhibition of phosphatases like PRL-3, and induction of apoptosis through other signaling pathways. nih.gov This mechanistic diversity means that different structural features may be important for each mode of action, preventing the creation of a unified SAR model. Furthermore, in the antibacterial realm, activity can be highly specific, with many derivatives showing efficacy against Gram-positive bacteria but being completely inactive against Gram-negative strains. researchgate.netnih.gov

These factors necessitate that SAR studies be conducted on a target-by-target or disease-by-disease basis, making the quest for a universal SAR profile for the rhodanine class of compounds a complex and ongoing endeavor.

Elucidation of Molecular Mechanisms of Action

Enzyme Target Modulation

Other Relevant Enzymatic Targets (e.g., HCV NS3 protease, Mur ligases)No research data was found concerning the inhibitory activity of 3-(4-bromo-3-chlorophenyl)rhodanine against other enzymatic targets such as Hepatitis C virus (HCV) NS3 protease or Mur ligases. Despite the general exploration of the rhodanine (B49660) scaffold against a wide array of therapeutic targets, specific evaluation of this particular compound against these enzymes has not been reported in the accessible literature.

Based on a comprehensive search of available scientific literature, there is currently no specific research data for Rhodanine, 3-(4-bromo-3-chlorophenyl)- corresponding to the outlined molecular mechanisms of action. Therefore, data tables detailing research findings cannot be provided.

Receptor and Pathway Interactions

Detailed studies on the specific receptor and signaling pathway interactions of Rhodanine, 3-(4-bromo-3-chlorophenyl)- are not sufficiently documented to provide a comprehensive analysis.

Ligand Binding Site Interactions (e.g., Hydrogen Bonding, Metal Coordination)

Specific research detailing the ligand binding site interactions, such as hydrogen bonding or metal coordination, for Rhodanine, 3-(4-bromo-3-chlorophenyl)- is not available in the reviewed scientific literature. General studies on rhodanine derivatives suggest that the rhodanine core can participate in various non-covalent interactions, but compound-specific data is absent.

Interference with Cell Signaling Pathways (e.g., Wnt signaling)

There is no direct evidence in the available literature to suggest that Rhodanine, 3-(4-bromo-3-chlorophenyl)- interferes with the Wnt signaling pathway. While rhodanine derivatives have been investigated for their effects on various cellular pathways, specific data linking this compound to Wnt signaling is not available.

Broad-Spectrum Biological Activity Mechanistic Insights

While the broader class of rhodanine derivatives is known for a wide range of biological activities, specific mechanistic insights for Rhodanine, 3-(4-bromo-3-chlorophenyl)- are limited.

Antimicrobial Action Against Bacterial and Fungal Pathogens

No specific studies detailing the antimicrobial mechanism of action for Rhodanine, 3-(4-bromo-3-chlorophenyl)- against bacterial and fungal pathogens were identified.

Antiviral Efficacy Against Viral Replication (e.g., SARS-CoV-2)

There is no specific information in the available literature regarding the antiviral efficacy or the mechanism of action of Rhodanine, 3-(4-bromo-3-chlorophenyl)- against viral replication, including that of SARS-CoV-2.

Anticancer Cytotoxicity and Apoptosis Induction

While some rhodanine derivatives have been shown to induce apoptosis and exhibit cytotoxicity in cancer cells, often through the modulation of proteins like the phosphatase of regenerating liver 3 (PRL-3), specific studies on the anticancer mechanisms of Rhodanine, 3-(4-bromo-3-chlorophenyl)- are not available. Therefore, a detailed description of its effects on cytotoxicity and apoptosis induction cannot be provided.

Interference with Microtubule Dynamics

The rhodanine scaffold is recognized as a significant pharmacophore that can modulate microtubule dynamics, a critical process for cell division, migration, and the maintenance of cell shape. nih.gov While direct experimental studies on the specific compound Rhodanine, 3-(4-bromo-3-chlorophenyl)- are not extensively available in the reviewed literature, the broader class of rhodanine derivatives has been a subject of research for its anticancer properties, which are often linked to their interaction with tubulin. nih.govnih.gov

Research into structurally related rhodanine compounds has shown that this heterocyclic core can serve as a basis for the development of agents that target tubulin. nih.gov For instance, certain (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, which share the rhodanine core, have been investigated for their ability to modulate microtubule activity. nih.gov These studies provide insights into the potential mechanisms by which compounds like Rhodanine, 3-(4-bromo-3-chlorophenyl)- might operate.

One proposed mechanism is the stabilization of microtubules. Some rhodanine-3-acetic acid derivatives have been shown to promote the assembly of protofilaments, a key step in microtubule formation. nih.gov Computational docking studies on these related compounds have suggested a strong interaction with tubulin, potentially at the same binding site as the well-known microtubule-stabilizing drug, Taxol. nih.gov The specific interaction has been hypothesized to involve residues such as Arg β369 on the β-tubulin subunit. nih.gov

The structure-activity relationship (SAR) of rhodanine derivatives suggests that substitutions at the 3 and 5 positions of the rhodanine ring are crucial for their biological activity, including their anticancer effects. nih.gov The presence of the 3-(4-bromo-3-chlorophenyl) group in the specified compound introduces halogenated phenyl rings, which can influence the molecule's electronic and lipophilic properties, potentially affecting its binding affinity to biological targets like tubulin. Generally, the introduction of substituents at both the N-3 and C-5 positions of the rhodanine core tends to enhance anticancer activity compared to monosubstituted derivatives. nih.gov

It is important to note that while the rhodanine scaffold is a promising starting point for the development of microtubule-interacting agents, the precise effect of the 4-bromo-3-chlorophenyl substitution on this activity for the specific compound requires direct experimental validation through tubulin polymerization assays and detailed structural studies.

Antioxidant Mechanisms

While the primary focus of research on many rhodanine derivatives has been on their anticancer and antimicrobial activities, the antioxidant potential of this class of compounds has also been noted in several studies. tandfonline.com The specific antioxidant mechanisms of Rhodanine, 3-(4-bromo-3-chlorophenyl)- have not been detailed in the available scientific literature. However, insights can be drawn from the general antioxidant properties attributed to the rhodanine scaffold and related phenolic compounds.

The antioxidant activity of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. mdpi.comnih.gov The antioxidant capacity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Structure-activity relationship studies on various phenolic and heterocyclic compounds have shown that the nature and position of substituents on the aromatic rings significantly influence their antioxidant activity. mdpi.com For Rhodanine, 3-(4-bromo-3-chlorophenyl)-, the presence of bromine and chlorine atoms on the phenyl ring will modulate the electron density of the aromatic system. While halogen substitutions can have complex effects, they may influence the compound's ability to participate in electron transfer reactions.

It is crucial to emphasize that without direct experimental data from antioxidant assays for Rhodanine, 3-(4-bromo-3-chlorophenyl)-, any discussion of its antioxidant mechanisms remains speculative and based on the general properties of the broader rhodanine chemical class.

Computational Chemistry and Molecular Modeling in Research and Design

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational approaches can predict various characteristics from the ground state geometry to spectroscopic properties, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the optimized geometry of a molecule, which corresponds to the lowest energy conformation. By calculating the total energy of the system, DFT can determine bond lengths, bond angles, and dihedral angles with high accuracy. The stability of a molecule like Rhodanine (B49660), 3-(4-bromo-3-chlorophenyl)- would be assessed by analyzing its total energy and vibrational frequencies; the absence of imaginary frequencies indicates a true energy minimum.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. From these orbital energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For Rhodanine, 3-(4-bromo-3-chlorophenyl)-, an MEP map would highlight the reactive centers, such as the carbonyl oxygen and the aromatic ring system.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. By analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, NBO calculations can quantify the stability arising from these interactions. This analysis also provides the charge on each atom, offering a more detailed picture of the electronic environment than simple atomic charge models.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can help in the interpretation and assignment of experimental spectra. For a molecule like Rhodanine, 3-(4-bromo-3-chlorophenyl)-, this method would predict the wavelengths of maximum absorption (λmax) corresponding to transitions between molecular orbitals, such as π→π* and n→π*.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand the binding mode and affinity of a potential drug candidate within the active site of a biological target. For Rhodanine, 3-(4-bromo-3-chlorophenyl)-, docking studies would involve placing the molecule into the binding pocket of a specific protein and calculating a scoring function to estimate the binding energy. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Prediction of Binding Modes and Affinities

For rhodanine derivatives in general, molecular docking is a commonly used technique to predict their binding orientation within the active site of a target protein. This method calculates the preferred binding geometry and estimates the binding affinity, often expressed as a docking score. However, specific docking studies detailing the binding mode and predicted affinity of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" against a particular protein target are not documented in the available literature.

Elucidation of Specific Interactions with Target Proteins

Following the prediction of a binding pose, the specific molecular interactions between a ligand and its target protein are analyzed. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for binding and biological activity. While studies on other rhodanine analogues have identified key amino acid residues that are important for their binding to various enzymes, a similar elucidation of specific interactions for "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" is not available.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding.

Analysis of Dynamic Behavior in Biological Environments

MD simulations can reveal how a compound like a rhodanine derivative behaves in a simulated biological environment, such as in the presence of water molecules and ions. This analysis can confirm the stability of the predicted binding mode and highlight the flexibility of both the ligand and the protein. Unfortunately, no MD simulation studies have been published that specifically focus on the conformational stability and dynamic behavior of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-".

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" and Analogues

QSAR studies on various series of rhodanine derivatives have been conducted to develop predictive models for their activity against different biological targets. These models can then be used to predict the activity of new, unsynthesized analogues. However, the development of a specific QSAR model where "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" was included as part of the training or test set has not been reported.

Pharmacophore Generation and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are valuable tools for virtual screening to identify new potential lead compounds from large chemical databases. While pharmacophore models have been generated for various classes of rhodanine-based inhibitors, a model derived from or used to identify "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" has not been described in the literature.

Preclinical in Vitro Studies and Biological Evaluation

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are fundamental in cancer research to identify compounds that can inhibit the growth of cancer cells. These assays measure the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects of a test compound.

The antiproliferative potential of rhodanine (B49660) derivatives is typically screened against a panel of human cancer cell lines to assess the breadth and selectivity of their activity. Common cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HT-1080 (fibrosarcoma). The efficacy of a compound is generally reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

While specific IC50 values for Rhodanine, 3-(4-bromo-3-chlorophenyl)- are not available in the search results, studies on other rhodanine derivatives demonstrate significant cytotoxic activity. For instance, certain 5-benzylidene rhodanine derivatives have shown promising inhibitory activity against HeLa and MCF-7 cell lines. One study highlighted a rhodanine derivative with remarkable cytotoxicity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines, with IC50 values of 4.67 and 2.30 μM, respectively. Another series of quinazolinone-based rhodanines was evaluated for in vitro cytotoxic activity against the human fibrosarcoma cell line HT-1080. These findings underscore the general potential of the rhodanine scaffold as a source of anticancer agents.

Table 1: Illustrative Antiproliferative Activity of Various Rhodanine Derivatives This table presents data for related rhodanine compounds to demonstrate the typical range of activity observed for this class and is not specific to Rhodanine, 3-(4-bromo-3-chlorophenyl)-.

| Compound Class | Cell Line | IC50 (µM) |

| 5-benzylidene rhodanine derivative | HeLa | 28.3 |

| 5-benzylidene rhodanine derivative | MCF-7 | 28.6 |

| Rhodanine derivative 28 | MCF-7 | 2.30 |

| Rhodanine derivative 28 | Huh7 (Hepatocellular Carcinoma) | 4.67 |

| Quinazolinone-based rhodanine | HT-1080 | Activity Evaluated |

Identifying that a compound has antiproliferative activity is the first step; the next is to understand how it kills cancer cells. A desirable mechanism is the induction of apoptosis, or programmed cell death, which is a controlled, non-inflammatory process.

Assays to detect apoptosis often involve techniques like flow cytometry with Annexin V/propidium iodide staining to identify apoptotic cells. Another common method is the observation of morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, often visualized using nuclear stains like DAPI. Furthermore, the molecular machinery of apoptosis is investigated by measuring the levels of key proteins involved in the process. This includes the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, which are the executioner enzymes of apoptosis.

Studies on various rhodanine analogs have confirmed their ability to induce apoptosis. For example, research has shown that some rhodanine derivatives can modulate the levels of Bcl-2 family proteins, tipping the balance towards cell death. The activation of caspases 7, 8, 9, and 10 has also been observed in breast cancer cells treated with certain 4-thiazolidinone (B1220212) derivatives, a class that includes rhodanines, indicating induction of both intrinsic and extrinsic apoptotic pathways.

Enzymatic Assays for Inhibitory Potency

Many drugs exert their effects by inhibiting specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens. Enzymatic assays are in vitro tests that measure the ability of a compound to inhibit the activity of a purified enzyme. The potency is typically quantified as an IC50 value.

Rhodanine derivatives have been identified as inhibitors of a wide range of enzymes. For example, various analogs have been evaluated as inhibitors of protein tyrosine phosphatase of regenerating liver 3 (PRL-3), an enzyme implicated in cancer metastasis. One study reported a benzylidene rhodanine derivative that inhibited PRL-3 with an IC50 value of 0.9 µM. Other enzymes targeted by rhodanine-based compounds include aldose reductase, which is involved in diabetic complications, and various kinases. The specific halogen substitution pattern on the phenyl ring of Rhodanine, 3-(4-bromo-3-chlorophenyl)- would be expected to influence its binding affinity and inhibitory potency against various enzymatic targets.

In Vitro Antimicrobial Susceptibility Testing

The emergence of antibiotic-resistant bacteria is a major global health threat, driving the search for new antimicrobial agents. In vitro antimicrobial susceptibility tests are used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

The rhodanine scaffold has been a fruitful source of compounds with antibacterial activity. Studies have shown that certain rhodanine derivatives exhibit potent, bactericidal activity, particularly against Gram-positive pathogens. For example, one derivative demonstrated significant activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with MIC90 values of 4 µM and 8 µM, respectively. The activity against Gram-negative bacteria is often more limited, which may be related to differences in the bacterial cell wall structure.

Table 2: Example of In Vitro Antibacterial Activity for a Rhodanine Derivative (Compound Rh 2) This table presents data for a related rhodanine compound to illustrate the typical antimicrobial screening results and is not specific to Rhodanine, 3-(4-bromo-3-chlorophenyl)-.

| Bacterial Strain | Type | MIC/MIC90 (µM) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 4 |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | Gram-positive | 4 |

| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | 8 |

| Bacillus anthracis | Gram-positive | 2-8 |

| Acinetobacter baumannii | Gram-negative | >128 |

| Escherichia coli | Gram-negative | >128 |

In Vitro Antiviral Replication Assays

Viruses rely on host cell machinery to replicate, and antiviral drugs work by interfering with specific stages of the viral life cycle. In vitro antiviral assays assess a compound's ability to inhibit viral replication in cultured host cells. These assays typically involve infecting cells with a virus in the presence of varying concentrations of the test compound. The level of viral replication is then quantified, often by measuring viral DNA or RNA levels.

The rhodanine core structure has been utilized to develop agents with antiviral properties. For instance, rhodanine derivatives have been synthesized and tested as potential inhibitors of Human herpesvirus 6 (HHV-6) replication. In one such study, a derivative showed a significant inhibitory effect on viral replication over a 7-day period, suggesting its potential as a treatment for HHV-6 infections. The mechanism of action for some antiviral rhodanines is thought to involve the inhibition of the virus-cell fusion step.

Selectivity and Off-Target Profiling Considerations

An ideal drug candidate should be highly selective for its intended target to maximize efficacy and minimize side effects. Off-target profiling is the process of testing a compound against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions.

For rhodanine derivatives, selectivity is a key consideration. While their ability to interact with multiple biological targets can be advantageous for developing polypharmacological agents, it also raises concerns about potential off-target effects. For example, in the context of anticancer therapy, it is important to assess the cytotoxicity of a compound against non-cancerous cell lines to determine its therapeutic window. One study noted that their potent antibacterial rhodanine compounds were not toxic to various human cell lines at concentrations effective against bacteria, indicating a favorable selectivity profile in that context. Comprehensive selectivity profiling is essential to advance any rhodanine derivative, including Rhodanine, 3-(4-bromo-3-chlorophenyl)-, towards clinical development.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" Analogues

The core structure of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" presents a versatile scaffold for chemical modification. The rational design of new analogues will be crucial for optimizing its pharmacological profile. A primary strategy involves the introduction of diverse substituents at the C-5 position of the rhodanine (B49660) ring. nih.gov This approach allows for the exploration of a wide chemical space to enhance target-specific interactions and improve pharmacokinetic properties.

Future synthetic efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the 3-(4-bromo-3-chlorophenyl) moiety and the 5-position of the rhodanine core will be essential to delineate clear SARs. nih.gov This involves synthesizing a library of analogues with varying electronic and steric properties to identify key structural features that govern biological activity.

Bioisosteric Replacement: Replacing the bromo and chloro substituents on the phenyl ring with other functional groups (e.g., trifluoromethyl, methoxy) could modulate the compound's lipophilicity, metabolic stability, and target binding affinity.

Hybrid Molecule Synthesis: The combination of the "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" scaffold with other known pharmacophores is a promising strategy to develop hybrid molecules with dual or synergistic modes of action. nih.gov

These synthetic endeavors aim to generate next-generation compounds with improved efficacy, reduced off-target effects, and better suitability for clinical development.

Exploration of Novel Biological Targets for Rhodanine Derivatives

Rhodanine derivatives have demonstrated a remarkable ability to interact with a diverse array of protein targets, highlighting their potential across multiple therapeutic areas. nih.gov While research on "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" may have initial focuses, the broader rhodanine class has shown activity against a wide range of targets, suggesting promising avenues for future investigation. ontosight.ai

The exploration of novel biological targets for rhodanine derivatives is a key area for future research, with potential applications in:

Oncology: Rhodanine compounds have been investigated as inhibitors of various cancer-related targets, including Bcl-2 proteins, Pim kinases, and topoisomerase II. mdpi.comnih.gov Further screening against a wider panel of cancer-specific proteins could uncover new therapeutic opportunities.

Infectious Diseases: The rhodanine scaffold is a recognized privileged structure for developing antimicrobial and antiviral agents. nih.gov Derivatives have been explored for activity against targets in MRSA, Mycobacterium tuberculosis, dengue virus, and even SARS-CoV-2. nih.govresearchgate.net Future work could focus on identifying novel viral or bacterial enzymes that are susceptible to inhibition by "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" or its analogues.

Metabolic Diseases: The rhodanine-3-acetic acid derivative, epalrestat, is an approved drug for diabetic neuropathy, acting as an aldose reductase inhibitor. mdpi.com This precedent encourages the exploration of other rhodanine derivatives, including analogues of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-", against other targets implicated in metabolic disorders, such as carbonic anhydrases or peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com

Neurodegenerative Diseases: Some rhodanine derivatives have been studied as potential agents against Alzheimer's Disease, indicating a potential to explore targets relevant to neurodegeneration. eurekaselect.com

A summary of potential biological targets for rhodanine derivatives is presented in Table 1.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Bcl-2 Family Proteins (Bcl-2, Mcl-1, Bcl-XL), Pim Kinases, Topoisomerase II |

| Infectious Diseases | Viral Proteases, Viral Polymerases, Bacterial Enzymes, HIV-1 Integrase |

| Metabolic Diseases | Aldose Reductase, Carbonic Anhydrases (hCA I, II, IX, XII), PPAR-γ, α-glucosidase |

| Inflammatory Diseases | Various enzymes involved in inflammatory pathways |

This table is generated based on research on the broader class of rhodanine derivatives and represents potential areas of exploration.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery, and this will be pivotal in advancing the study of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-". nih.gov In silico techniques can significantly accelerate the design-synthesize-test cycle, making the discovery process more efficient and cost-effective.

Key integrated methodologies include:

Molecular Docking and Dynamics Simulations: These computational tools can predict the binding mode and affinity of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" and its analogues to specific biological targets. This provides valuable insights for the rational design of more potent inhibitors.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of novel rhodanine derivatives with improved target specificity. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties and reactivity of rhodanine derivatives, helping to explain their interaction with biological targets and predict their stability. mdpi.comacs.org

High-Throughput Screening (HTS): Combining large virtual libraries of rhodanine analogues with HTS and subsequent experimental validation allows for the rapid identification of promising lead compounds against new and existing biological targets.

By integrating these advanced computational methods with traditional experimental workflows, researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of "Rhodanine, 3-(4-bromo-3-chlorophenyl)-" and its derivatives.

Q & A

Q. What are the common synthetic routes for 3-(4-bromo-3-chlorophenyl)rhodanine, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via microwave-assisted aldol condensation using 3-methylrhodanine and substituted aromatic aldehydes. Optimal conditions include a 3:1 molar ratio of 3-methylrhodanine to 4-bromo-3-chlorobenzaldehyde, 1-butyl-3-methylimidazolium chloride ([BMI]Cl) as a phase-transfer catalyst, and microwave irradiation (160 W, 10 min), yielding 59–83% . Alternative routes involve Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl substitution, though these may require longer reaction times and higher temperatures .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer: Structural confirmation involves:

- Spectroscopy: H/C NMR to identify substituents (e.g., bromo and chloro groups at C4 and C3 of the phenyl ring).

- X-ray crystallography: Single-crystal analysis reveals bond lengths (e.g., C=S at ~1.65 Å) and dihedral angles (e.g., ~72° between the rhodanine core and aryl group), confirming non-planarity .

- Mass spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z corresponding to CHBrClNOS (calc. 345.85) .

Q. What are the key biological activities reported for this rhodanine derivative?

- Methodological Answer: Studies highlight its role as:

- Antimicrobial agent: Evaluated via MIC assays against MRSA (e.g., IC = 8–32 µg/mL) .

- Enzyme inhibitor: Targets DNA gyrase B (binding energy ≤−8.5 kcal/mol in docking studies) and HCV proteases .

- Anticancer candidate: Cytotoxicity assays (e.g., MTT on HeLa cells) show IC values <50 µM .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this rhodanine derivative?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G**) model:

- Frontier molecular orbitals: HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency in biological systems .

- Electrostatic potential maps: Highlight nucleophilic regions (e.g., sulfur atoms) for electrophilic attack .

- Docking simulations: Predict binding poses in enzyme active sites (e.g., DNA gyrase B) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities across different studies?

- Methodological Answer: Discrepancies (e.g., varying IC values) arise from:

- Assay conditions: Differences in solvent (DMSO vs. PBS), cell lines, or incubation times.

- Structural analogs: Impurities in substituent positioning (e.g., para vs. meta chloro groups) alter activity .

- Solution: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via HPLC (>95%) .

Q. How can reaction parameters be optimized in green synthesis approaches?

- Methodological Answer: A factorial design (e.g., Box-Behnken) optimizes:

- Catalyst loading: 10 mol% [BMI]Cl maximizes yield while minimizing waste .

- Solvent: Water/ethanol mixtures reduce toxicity vs. DMF .

- Energy source: Microwave irradiation reduces reaction time from 24 hr (conventional heating) to 10 min .

Q. What in vitro assays are suitable for evaluating its mechanism of action against targets like DNA gyrase?

- Methodological Answer:

- ATPase inhibition assay: Measures reduced ATP hydrolysis by DNA gyrase B (IC ≤10 µM) .

- Fluorescence polarization: Tracks displacement of ethidium bromide from supercoiled DNA .

- Microscale thermophoresis: Quantifies binding affinity (K ≤1 µM) using fluorescently labeled enzyme .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.